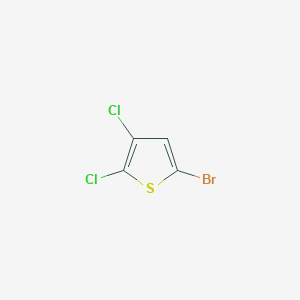

5-Bromo-2,3-dichlorothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYPVCRHVQYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510010 | |

| Record name | 5-Bromo-2,3-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83663-36-9 | |

| Record name | 5-Bromo-2,3-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2,3 Dichlorothiophene

Electrophilic Aromatic Substitution Reactions on Halogenated Thiophenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene (B33073). The thiophene ring is generally more reactive towards electrophiles than benzene, a consequence of the sulfur atom's ability to stabilize the intermediate carbocation (the sigma complex) through its lone pairs. msu.eduuobasrah.edu.iq Substitution typically occurs preferentially at the α-positions (C2 and C5) due to the greater resonance stabilization of the corresponding cationic intermediate compared to attack at the β-positions (C3 and C4). uobasrah.edu.iq

However, the presence of halogen substituents dramatically alters this reactivity. Halogens are deactivating groups for electrophilic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and destabilizes the positively charged intermediate. In 5-Bromo-2,3-dichlorothiophene, the cumulative deactivating effect of three halogen atoms renders the thiophene ring significantly electron-deficient and thus highly unreactive towards common electrophiles.

The sole available site for a standard EAS reaction is the C4 position. Any electrophilic attack at this position would be energetically unfavorable. Theoretical studies on the stepwise chlorination of thiophene predict the formation of 2,3,5-trichlorothiophene (B96315) before the final tetrachlorothiophene, indicating that substitution at the C4 position is the most difficult to achieve. scispace.com

Despite this low reactivity, transformations involving electrophilic attack on highly halogenated thiophenes are not impossible but may proceed through non-classical pathways. One notable example is the ipso-substitution, where an existing substituent is replaced by the incoming electrophile. Research has shown that certain electron-rich, substituted 2-chlorothiophenes can undergo ipso-formylation under Vilsmeier-Haack conditions, where the chloro group is displaced by a formyl group. researchgate.net This type of reaction demonstrates that even in deactivated systems, specific conditions can facilitate electrophilic substitution, albeit through an unconventional mechanism that avoids the direct attack on a C-H bond.

Nucleophilic Aromatic Substitution Reactions on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (a halogen). thieme-connect.comresearchgate.net These activating groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The this compound molecule lacks such strong activating groups; the halogens themselves provide only weak stabilization through induction. Consequently, this compound is generally resistant to classical SNAr reactions with nucleophiles.

A more plausible transformation pathway for polyhalogenated thiophenes under basic conditions is the Halogen Dance reaction. clockss.orgwikipedia.org This fascinating rearrangement involves the base-catalyzed migration of a halogen atom from one position to another on the aromatic ring. wikipedia.orgchemeurope.com The reaction is not a direct substitution but an isomerization driven by the formation of a more stable organometallic intermediate.

The mechanism is initiated by deprotonation of the most acidic proton on the ring by a strong base, such as lithium diisopropylamide (LDA), to form a thienyllithium species. clockss.orgwikipedia.org In this compound, this would occur at the C4 position. This carbanion can then induce an intermolecular halogen transfer, typically from another molecule of the starting material, leading to a mixture of lithiated and halogen-migrated isomers. whiterose.ac.uk For example, deprotonation at C4 could be followed by a rearrangement to form a thermodynamically more stable lithiated species, which can then be trapped by an electrophile. whiterose.ac.ukresearchgate.net This reaction provides a powerful, albeit complex, method for functionalizing positions on a polyhalogenated ring that are inaccessible through direct substitution methods. clockss.org

Metal-Mediated Cross-Coupling Reactivity of Carbon-Halogen Bonds in this compound Analogues

Metal-mediated cross-coupling reactions, particularly those catalyzed by palladium complexes, are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In polyhalogenated substrates, the selectivity of these reactions is governed by the relative reactivity of the carbon-halogen (C-X) bonds. The ease of the initial oxidative addition step, which is often rate-determining, typically follows the trend C-I > C-Br > C-Cl. nih.gov

For this compound, this reactivity trend predicts that the C-Br bond at the C5 position will react selectively over the C-Cl bonds at the C2 and C3 positions. Furthermore, studies on polyhalogenated heterocycles have established that oxidative addition occurs preferentially at the α-positions (C2 or C5) of the thiophene ring. nih.gov Both factors—the inherent reactivity of the C-Br bond and its α-position—strongly favor selective functionalization at C5.

This regioselectivity allows for the stepwise and controlled synthesis of more complex thiophene derivatives. The C5 position can be functionalized first via a Suzuki, Stille, Sonogashira, or other cross-coupling reaction, leaving the two C-Cl bonds intact for potential subsequent transformations under more forcing conditions.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-Dibromo-3-hexylthiophene (B54134) | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O, 90 °C | 5-Aryl-2-bromo-3-hexylthiophene | Demonstrates highly selective coupling at the C5-Br bond over the C2-Br bond, highlighting the higher reactivity of the α-position adjacent to the alkyl chain. | researchgate.net |

| Suzuki Coupling | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids/esters | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | Selective coupling at the C5-Br position, leaving the rest of the molecule, including a C-H bond at C3, untouched. | mdpi.com |

| Friedel-Crafts Acylation | 2,5-Dichlorothiophene (B70043) | Aromatic compounds | AlCl₃ | 4-Aryl-2-chlorothiophene | Illustrates regioselective electrophilic substitution on a dichlorinated thiophene, a related reaction pathway. | researchgate.net |

Reactivity in Supramolecular Self-Assembly: Halogen and Chalcogen Bonding Interactions

Beyond covalent transformations, this compound is an interesting candidate for constructing ordered supramolecular architectures through non-covalent interactions. The key interactions involving this molecule are halogen bonding and chalcogen bonding.

Halogen bonding (XB) is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the axis of its covalent bond. In this compound, the bromine atom at C5 and the chlorine atoms at C2 and C3 can all act as halogen bond donors, interacting with nucleophilic sites like lone pairs on nitrogen, oxygen, or other halogen atoms. The strength and directionality of these bonds make them powerful tools for crystal engineering.

Chalcogen bonding (ChB) is an analogous interaction involving elements from Group 16, such as sulfur. The sulfur atom in the thiophene ring can also exhibit σ-holes along the extensions of its C-S bonds, allowing it to act as a chalcogen bond donor. Furthermore, the lone pairs on the sulfur atom can act as a nucleophilic region, making it a chalcogen bond acceptor. This dual role allows for the formation of various motifs, such as S···S, S···N, or S···O interactions, which can contribute to the stability of supramolecular assemblies. thieme-connect.com

The interplay of multiple halogen and chalcogen bonding sites on the this compound molecule allows for the formation of complex and predictable 2D and 3D networks, making it a potentially valuable building block in materials science.

Radical Reactions and Their Selectivity on Polyhalogenated Thiophenes

Radical reactions offer another avenue for the functionalization of this compound. The formation of radical intermediates from halogenated aromatic compounds can be initiated by various means, including high temperatures, radical initiators, or radiation. A particularly relevant pathway is electron-induced dehalogenation.

Studies on analogous compounds, such as 5-bromocytosine, have shown that reaction with an electron (e.g., from ionizing radiation) can lead to the formation of a radical anion. nih.gov This intermediate can be unstable and spontaneously dissociate, cleaving the weakest carbon-halogen bond to form a halide ion and a highly reactive aryl radical. nih.gov

Applying this concept to this compound, the C-Br bond is significantly weaker than the C-Cl bonds. Therefore, one-electron reduction would selectively cleave the C5-Br bond, leading to the formation of a bromide ion and the 2,3-dichloro-5-thienyl radical .

This radical intermediate is highly reactive and would readily engage in subsequent reactions, such as:

Hydrogen atom abstraction: Reacting with a hydrogen-donating solvent or reagent to yield 2,3-dichlorothiophene (B95606).

Addition to unsaturated systems: Attacking double or triple bonds to form new C-C bonds.

Further radical combinations: Dimerizing or reacting with other radical species present in the medium.

This selective generation of a radical at the C5 position provides a regiochemically controlled method for derivatization, distinct from the ionic pathways of electrophilic, nucleophilic, or metal-catalyzed reactions.

Advanced Spectroscopic Characterization Techniques for Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Halogenated Thiophenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of halogenated thiophenes like 5-Bromo-2,3-dichlorothiophene. Both solution and solid-state NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, offer detailed insights into the molecular structure.

In the ¹H NMR spectrum of a related compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the protons on the thiophene (B33073) ring appear as doublets at 7.46 ppm and 7.14 ppm, indicating their distinct chemical environments. mdpi.com For derivatives like 2,5-dichloro-3,4-bis(3,5-dimethylphenyl)thiophene, the aromatic protons of the phenyl groups show signals around 7.80 ppm and 7.45 ppm, while the methyl protons appear as a singlet at 2.29 ppm. mdpi.com These chemical shifts are highly sensitive to the electronic effects of the halogen substituents and any attached functional groups.

¹³C NMR spectroscopy provides further structural detail by probing the carbon skeleton. In 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the carbon atoms of the thiophene ring resonate at various positions, including 130.9 ppm, 128.8 ppm, 121.4 ppm, and 115.2 ppm. mdpi.com For 2,5-dichloro-3,4-bis(4-methoxyphenyl)thiophene, the thiophene carbons are observed at 129.5 ppm and 135.6 ppm, while the methoxy (B1213986) carbon appears at 55.8 ppm. mdpi.com Solid-state ¹³C NMR can also be employed to study the molecular arrangement in the crystalline phase, which can be particularly useful for less soluble derivatives. scispace.com

Table 1: Representative NMR Data for Halogenated Thiophene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | ¹H | 9.62, 8.40, 8.29, 7.46, 7.14 | s, s, d, d, d | mdpi.com |

| ¹³C | 159.0, 151.1, 150.6, 147.0, 140.5, 130.9, 128.8, 121.4, 119.8, 115.2, 21.5 | mdpi.com | ||

| 2,5-dichloro-3,4-bis(3,5-dimethylphenyl)thiophene | ¹H | 7.80, 7.45, 2.29 | d, t, s | mdpi.com |

| ¹³C | 21.8, 125.1, 129.2, 130.7, 135.3, 136.2, 138.6 | mdpi.com | ||

| 2,5-dichloro-3,4-bis(4-methoxyphenyl)thiophene | ¹H | 7.49, 7.11, 3.78 | d, d, s | mdpi.com |

| ¹³C | 55.8, 114.9, 128.2, 129.5, 130.1, 135.6, 160.5 | mdpi.com |

This table is interactive. Users can sort and filter the data.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for obtaining a molecular fingerprint of this compound and related compounds. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure, symmetry, and intermolecular interactions.

The IR spectrum of a molecule provides information about its functional groups. For instance, in acetylated thiophenes, a characteristic C=O stretching frequency is observed around 1675 cm⁻¹. cdnsciencepub.com In the case of (E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one, the FT-IR and FT-Raman spectra have been used to identify the fundamental vibrational modes, aided by computational analysis. researchgate.net

Raman spectroscopy complements IR spectroscopy, particularly for identifying non-polar bonds and for measurements in aqueous solutions. The vibrational frequencies obtained from both techniques can be correlated with specific bond stretches, bends, and torsions within the molecule, providing a detailed picture of its vibrational landscape. This information is crucial for confirming the presence of specific structural motifs and for studying how the molecule interacts with its environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular weight of this compound is 231.93 g/mol , corresponding to its molecular formula C₄HBrCl₂S. bldpharm.commyskinrecipes.com3wpharm.comgloballabor.com.br

Upon ionization in the mass spectrometer, the molecule can undergo fragmentation, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure and the stability of the resulting fragments. For example, in the mass spectrum of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, the molecular ion peak [M+H]⁺ is observed at m/z 285.1, and a peak corresponding to the loss of bromine [M-Br] is seen at m/z 204.0. mdpi.com Similarly, for 2,5-dichloro-3,4-bis(3,5-dimethylphenyl)thiophene, the mass spectrum shows a molecular ion and fragments corresponding to the loss of chlorine atoms, methyl groups, and the phenyl and thiophene rings. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. nih.gov

Table 2: Mass Spectrometry Data for Halogenated Thiophene Derivatives

| Compound | Ionization Mode | m/z | Fragment | Reference |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | EI | 285.1 | [M+H]⁺ | mdpi.com |

| EI | 286.1 | [M+2] | mdpi.com | |

| EI | 204.0 | [M-Br] | mdpi.com | |

| 2,5-dichloro-3,4-bis(3,5-dimethylphenyl)thiophene | EIMS (+ion) | 361.29 | [M]⁺ | mdpi.com |

| EIMS (+ion) | 290.38 | [M - 2Cl]⁺ | mdpi.com | |

| EIMS (+ion) | 230.41 | [M - 4methyl]⁺ | mdpi.com | |

| EIMS (+ion) | 155.15 | [M - phenyl]⁺ | mdpi.com | |

| EIMS (+ion) | 75.05 | [M - thiophene]⁺ | mdpi.com |

This table is interactive. Users can sort and filter the data.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, are employed to investigate the electronic structure of halogenated thiophenes. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, providing information about the electronic transitions within the molecule.

The UV-Vis spectrum of a thiophene derivative is influenced by the nature and position of its substituents. For instance, arylated anthraquinones derived from brominated thiophenes exhibit characteristic absorption maxima (λ_max) in the UV region, which are sensitive to the aryl substituents. nih.gov The electronic properties of N-arylated 5-bromo-2-aminobenzimidazole derivatives, which can be related to thiophene chemistry, have been studied using UV-Vis spectroscopy, revealing shifts in absorption maxima upon substitution. mdpi.com Computational methods are often used in conjunction with experimental UV-Vis data to understand the nature of the electronic transitions, such as HOMO-LUMO transitions. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure Determination and Intermolecular Interactions

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. For halogenated thiophenes, single-crystal XRD can resolve the crystal structure and confirm the positions of the halogen atoms.

The crystal structure of a thiophene derivative, (E)-3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one, was determined to be monoclinic with the space group P2₁/n. indexcopernicus.com The analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as halogen bonding, π-π stacking, and hydrogen bonding, which govern the solid-state properties of the material. Powder XRD is also a valuable tool for identifying the crystalline phases of new materials and can be used to obtain structural information when single crystals are not available. indexcopernicus.com

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Dichlorothiophene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and molecular geometry of organic compounds. For halogenated thiophenes, DFT calculations, often employing methods like B3LYP with various basis sets, are instrumental in elucidating key structural and electronic parameters. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good correlation with experimental data from techniques like X-ray crystallography. mdpi.commdpi.com

Frontier Molecular Orbital (FMO) analysis is a critical component of DFT studies, providing deep insights into the reactivity and electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability and reactivity; a smaller gap generally indicates higher reactivity and lower kinetic stability. mdpi.comtubitak.gov.trscispace.com

For thiophene (B33073) derivatives, FMO analysis helps in understanding intramolecular charge transfer processes, where electrons are excited from the donor (HOMO) to the acceptor (LUMO) moiety. The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as the negative of the HOMO energy, it represents the energy required to remove an electron. mdpi.com

Electron Affinity (A): Approximated as the negative of the LUMO energy, it indicates the energy released when an electron is added. mdpi.com

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution. mdpi.com A lower value of chemical hardness points to a more reactive species. mdpi.com

Electronic Chemical Potential (μ): Calculated as -(I + A) / 2, it describes the escaping tendency of electrons. mdpi.com

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of different halogenated thiophenes and predicting their behavior in chemical reactions. tubitak.gov.trscispace.com

Table 1: Representative Reactivity Descriptors for a Halogenated Thiophene Derivative

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| Ionization Potential | I | -EHOMO | 5.78 - 6.02 mdpi.com |

| Electron Affinity | A | -ELUMO | 1.10 - 1.77 mdpi.com |

| Chemical Hardness | η | (I - A) / 2 | 2.13 - 2.54 mdpi.com |

| Electronic Chemical Potential | μ | -(I + A) / 2 | -4.26 - -3.89 mdpi.com |

Note: The values presented are illustrative and can vary depending on the specific substituents on the thiophene ring and the computational methods used.

Theoretical calculations are highly effective in predicting vibrational frequencies, which correspond to the data obtained from infrared (IR) and Raman spectroscopy. mdpi.com By calculating the harmonic vibrational frequencies using DFT methods, a theoretical vibrational spectrum can be generated. The absence of imaginary frequencies in these calculations confirms that the optimized geometry represents a true energy minimum on the potential energy surface. mdpi.com

These predicted spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of different functional groups. mdpi.com For halogenated thiophenes, this includes the characteristic vibrations of the C-H, C-C, C-S, and C-X (where X is a halogen) bonds. The calculated frequencies are often in good agreement with experimental data, aiding in the structural confirmation of newly synthesized compounds. mdpi.com

Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of halogenated thiophenes. acs.orgtuni.fi Theoretical methods are essential for characterizing and quantifying these weak interactions.

Chalcogen Bonding: Similar to halogen bonding, chalcogen bonding involves the sulfur atom of the thiophene ring acting as an electrophilic center (a σ-hole) and interacting with a nucleophile. nih.govnih.govxmu.edu.cn DFT calculations can elucidate the nature and strength of these interactions, which can influence molecular conformation and crystal packing. xmu.edu.cn The interplay between halogen and chalcogen bonding can be complex, and theoretical studies are key to understanding their relative contributions in directing the self-assembly of these molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Thiophenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netacs.org For halogenated thiophenes, these models can be developed to predict various endpoints, such as toxicity or environmental fate. researchgate.net

The process involves generating a set of molecular descriptors for a series of halogenated thiophenes. These descriptors can be derived from their 2D or 3D structures and can include electronic, steric, and hydrophobic parameters, often calculated using quantum chemical methods. researchgate.net Statistical methods, such as multivariate linear regression, are then employed to build a mathematical model that relates these descriptors to the observed activity or property. nih.gov

These models are valuable for:

Predicting the properties of new, unsynthesized halogenated thiophenes.

Identifying the key structural features that influence a particular activity.

Screening large libraries of virtual compounds to prioritize candidates for synthesis and testing.

The development of robust and predictive QSAR/QSPR models relies on the availability of high-quality experimental data and the careful selection of relevant molecular descriptors. acs.org

Molecular Dynamics Simulations of 5-Bromo-2,3-dichlorothiophene in Complex Systems

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided search results, MD is a powerful computational technique used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could be employed to investigate its behavior in various environments, such as in solution or within a biological system.

Potential applications of MD simulations for this compound could include:

Studying its solvation properties in different solvents.

Investigating its diffusion and transport properties.

Exploring its interactions with biomolecules, such as proteins or DNA, to understand potential mechanisms of action or toxicity.

Simulating its aggregation and self-assembly behavior.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from DFT calculations.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Halogenated thiophenes are of interest for their potential applications in nonlinear optics (NLO). mdpi.comtubitak.gov.trscispace.com NLO materials have applications in technologies like optical switching and frequency conversion. Theoretical calculations are crucial for predicting and understanding the NLO properties of these molecules.

The key NLO parameters that can be calculated using computational methods include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.com

First Hyperpolarizability (β): Related to the second-order NLO response. mdpi.com A large β value is a key indicator of a promising NLO material. tubitak.gov.trscispace.com

Second Hyperpolarizability (γ): Related to the third-order NLO response. mdpi.com

DFT calculations can be used to compute these properties. tubitak.gov.trscispace.com The results of these calculations can help in the rational design of new thiophene derivatives with enhanced NLO properties. For instance, the introduction of electron-donating and electron-withdrawing groups at specific positions on the thiophene ring can significantly influence the intramolecular charge transfer and, consequently, the hyperpolarizability. mdpi.com The HOMO-LUMO energy gap is also related to the NLO response, with smaller gaps often correlating with larger hyperpolarizabilities. mdpi.com

Applications of 5 Bromo 2,3 Dichlorothiophene and Its Derivatives in Advanced Materials and Organic Synthesis

Role in Organic Electronic Materials

Thiophene-based molecules and polymers are foundational to the field of organic electronics due to their excellent charge transport characteristics, environmental stability, and tunable optoelectronic properties. mdpi.com Derivatives of 5-Bromo-2,3-dichlorothiophene are instrumental in the synthesis of active materials for a range of organic electronic devices, including solar cells, field-effect transistors, and light-emitting diodes. mdpi.comco-ac.commdpi.comresearchgate.net The strategic placement of bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, enabling the creation of conjugated systems with precisely engineered energy levels (HOMO/LUMO) and physical properties.

Organic Solar Cells (OSCs): Morphology Optimization and Additive Design

In the realm of organic photovoltaics, the performance of a device is intimately linked to the morphology of its bulk heterojunction (BHJ) active layer, which typically consists of a blend of electron-donating and electron-accepting materials. ossila.combeilstein-journals.org Thiophene-based polymers are frequently employed as the electron donor component. co-ac.com this compound serves as a key monomer for synthesizing these donor-acceptor (D-A) conjugated polymers. semanticscholar.org The structure of the resulting polymer directly influences the blend's morphology, including domain size, crystallinity, and phase separation, which are critical factors for efficient exciton (B1674681) dissociation and charge transport. ossila.com

The versatility of the 5-bromo-2,3-dichloro-substituted thiophene (B33073) core allows for the synthesis of polymers that can be tailored to optimize these morphological features. By carefully selecting co-monomers for polymerization, it is possible to control the polymer's solubility, planarity, and intermolecular packing, thereby enhancing the power conversion efficiency (PCE) of the solar cell. ossila.commdpi.com Furthermore, while not its primary role, derivatives of halogenated thiophenes can conceptually be explored as processing additives. Additives are often used in small quantities to influence the crystallization dynamics and phase separation of the BHJ, leading to a more favorable nanostructure for device operation. beilstein-journals.org The unique electronic and solubility characteristics of molecules derived from this compound could potentially be harnessed for such morphology-directing purposes.

Table 1: Key Features of Thiophene Derivatives in Organic Solar Cells

| Feature | Relevance to Organic Solar Cells |

| π-Conjugated System | Facilitates electron delocalization, which is essential for efficient charge transport within the active layer. |

| Reactive Halogen Sites | Enable polymerization and the synthesis of complex donor-acceptor molecules through cross-coupling reactions like Suzuki and Stille coupling. |

| Structural Versatility | Allows for the fine-tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize the open-circuit voltage (Voc) and ensure efficient charge transfer. |

| Precursor to Fused Rings | Can be used to synthesize larger, more rigid structures like benzodithiophene (BDT), a core unit in many high-efficiency donor polymers. |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a core component of flexible and printed electronics, with their performance heavily dependent on the charge carrier mobility of the organic semiconductor used. mdpi.comresearchgate.net Polythiophenes and their derivatives are among the most promising materials for this application. smolecule.com this compound is a valuable precursor for the synthesis of these high-performance semiconducting polymers.

The regioregularity of the polymer backbone is a critical factor influencing charge transport in polythiophenes. Irregular couplings (head-to-head or tail-to-tail) can disrupt the planarity and π-conjugation of the polymer chain, hindering charge mobility. The distinct reactivity of the bromine and chlorine atoms on the this compound monomer can be exploited in polymerization methods like Grignard Metathesis (GRIM) to produce highly regioregular polythiophenes. researchgate.netscispace.com This structural precision leads to enhanced intermolecular π-π stacking, which is crucial for efficient charge hopping between polymer chains in the solid state, resulting in higher OFET mobility. smolecule.com

Light-Emitting Diodes (OLEDs)

Thiophene-containing conjugated polymers have also found application in organic light-emitting diodes (OLEDs). mdpi.comco-ac.commdpi.com In an OLED, charge carriers (electrons and holes) are injected from the electrodes into the organic layer, where they recombine to form excitons that subsequently decay radiatively, emitting light. The color and efficiency of the emission are determined by the electronic structure of the organic material.

By incorporating this compound into copolymer structures, it is possible to tune the energy gap and, consequently, the emission wavelength of the resulting material. mdpi.com This monomer can be combined with other aromatic or heterocyclic units to create polymers with specific optoelectronic properties suitable for use as emissive or charge-transport layers in OLED devices. mdpi.comresearchgate.net

Precursors for Polymer Synthesis and Conjugated Systems

The most significant application of this compound is as a monomer for the synthesis of conjugated polymers via cross-coupling polymerization. nih.govfrontiersin.orgrsc.org The presence of multiple halogen atoms provides a versatile handle for various palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, and Grignard Metathesis (GRIM) polymerizations. researchgate.netfrontiersin.orgcmu.edu

These methods allow for the creation of polythiophenes and other conjugated copolymers with well-defined structures. cmu.eduosti.gov For instance, in a Suzuki polycondensation, the bromine atom can be selectively coupled with a boronic acid derivative, leaving the chlorine atoms intact for potential subsequent reactions or to influence the polymer's electronic properties. nih.govfrontiersin.org

The Grignard Metathesis (GRIM) polymerization is particularly effective for synthesizing regioregular poly(3-alkylthiophenes). researchgate.netcmu.edu Starting with a monomer like 2,5-dibromo-3-alkylthiophene, a Grignard reagent is formed at one of the bromine positions, followed by a nickel-catalyzed polymerization. cmu.edu The differential reactivity of the halogens on this compound offers a pathway to more complex, precisely controlled polymer architectures. scispace.com

Table 2: Common Polymerization Reactions Utilizing Halogenated Thiophenes

| Polymerization Method | Catalyst System (Typical) | Reactivity and Application |

| Suzuki Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligands | Couples a boronic acid/ester with an organohalide. Highly versatile for creating a wide range of C-C bonds and synthesizing donor-acceptor polymers. mdpi.comnih.govfrontiersin.org |

| Stille Coupling | PdCl₂(PPh₃)₂ | Couples an organotin compound with an organohalide. Tolerant of many functional groups. |

| Grignard Metathesis (GRIM) | Ni(dppe)Cl₂, Ni(dppp)Cl₂ | Involves the formation of a thienyl Grignard reagent which then undergoes Ni-catalyzed polymerization. Excellent for producing regioregular poly(3-alkylthiophenes). researchgate.netcmu.edu |

Building Blocks in Fine Chemical Synthesis

Beyond polymer science, this compound is a valuable building block for the synthesis of complex organic molecules and fine chemicals. The different halogen atoms can be addressed selectively in a stepwise fashion, allowing for the construction of polysubstituted thiophenes that would be difficult to access by other means.

For example, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for a Suzuki or Stille reaction to occur selectively at the 5-position. mdpi.commdpi.com The resulting 5-aryl-2,3-dichlorothiophene can then be subjected to a second coupling reaction under harsher conditions or using a different catalytic system to functionalize the chloro-substituted positions. This stepwise functionalization is a powerful strategy for creating highly elaborate thiophene-based compounds. mdpi.com

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly thienothiophenes. ekb.egmdpi.comencyclopedia.pub Thieno[2,3-b]thiophenes, for example, are planar, electron-rich systems that are of great interest as building blocks for organic semiconductors. ekb.egnih.gov

A plausible synthetic route to a thieno[2,3-b]thiophene (B1266192) derivative could involve a cross-coupling reaction at the 3-position of the initial thiophene ring, followed by an intramolecular cyclization. For example, coupling this compound with a reagent containing a protected thiol group could be followed by deprotection and an intramolecular nucleophilic aromatic substitution to form the second thiophene ring, yielding a substituted thieno[2,3-b]thiophene core. encyclopedia.pub The ability to build such complex, fused ring systems from a relatively simple starting material underscores the synthetic utility of this compound. ekb.egmdpi.comnih.gov

Preparation of Arylated Anthraquinones

The synthesis of arylated anthraquinones, a class of compounds with significant interest in physical organic chemistry due to their unique electronic and redox properties, can be achieved using halogenated thiophenes as precursors. nih.govsemanticscholar.org A direct method involves the reaction of brominated thiophenes with 1,4-naphthoquinones in the presence of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgresearchgate.net This process leads to the formation of brominated anthraquinones, which are versatile intermediates. semanticscholar.orgresearchgate.net

These brominated anthraquinones can then undergo Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield the desired arylated anthraquinones. nih.govsciforum.net The choice of catalyst, typically a palladium complex such as Pd(PPh₃)₄/PPh₃ or Pd(PPh₃)₂Cl₂/PPh₃, and the reaction conditions are crucial for the success of the coupling. nih.govsemanticscholar.org The reaction is often carried out in a biphasic system of an organic solvent like 1,2-dimethoxyethane (B42094) (DME) and an aqueous sodium carbonate solution. nih.govsemanticscholar.org

A key aspect of this methodology is the regioselectivity observed in subsequent arylations. For instance, in 1-aryl-2,4-dibromoanthraquinones, the second aryl group is selectively introduced at the 4-position. nih.govsemanticscholar.org Further arylation at the 2-position can be achieved with prolonged reaction times and an excess of the arylboronic acid, allowing for the synthesis of anthraquinones with multiple different aryl substituents. sciforum.net

Applications in Sensors and Optoelectronic Devices

Thiophene-based molecules and polymers are cornerstone materials in the field of organic electronics due to their advantageous properties, which include solution processability, high charge carrier mobility, thermal stability, and the ability to tune their energy levels and absorption characteristics. acs.orgtuni.fi These features make them highly suitable for a variety of applications, including sensors and optoelectronic devices. acs.orgscispace.comcmu.edu

Derivatives of halogenated thiophenes, such as this compound, serve as crucial precursors for creating advanced materials for these applications. The functionalization of the thiophene ring, often through cross-coupling reactions like the Suzuki coupling, allows for the synthesis of molecules with tailored electronic properties. nih.govmdpi.com For instance, the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives has been explored for their potential in various electronic applications. mdpi.com

The development of novel thiophene-based compounds has led to their use in conductivity-based sensors, where changes in the electrical conductivity of the material signal the presence of an analyte. scispace.comtubitak.gov.tr Furthermore, their unique optical and electronic properties are harnessed in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cmu.edumdpi.com The ability to modify the thiophene core and its substituents allows for precise control over the material's performance in these devices. acs.orgtuni.fi Research has also shown that even small structural changes in thiophene-based molecules can significantly impact their supramolecular organization, which in turn affects charge-transfer mobility, a critical factor for device efficiency. tuni.fi

Development of Materials with Tunable Optical Properties

The ability to fine-tune the optical properties of organic materials is critical for their application in fields like photonics and optoelectronics. mdpi.com Halogenated thiophenes, including this compound, are valuable starting materials for synthesizing derivatives with customized optical characteristics, particularly for non-linear optical (NLO) applications. scispace.commdpi.comtubitak.gov.tr NLO materials are essential for technologies such as optical data storage and information processing. mdpi.com

The strategic synthesis of thiophene derivatives allows for the creation of molecules with extended conjugation and intramolecular charge transfer, which are key requirements for significant NLO activity. mdpi.commdpi.com The Suzuki cross-coupling reaction is a widely used method to introduce various aryl groups onto the thiophene ring, thereby modifying the electronic structure and, consequently, the optical properties of the molecule. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed to predict and understand the structure-property relationships in these synthesized compounds. mdpi.comtubitak.gov.trmdpi.com These studies analyze parameters like the HOMO-LUMO energy gap, which is indicative of the molecule's stability and reactivity and plays a crucial role in its optical and electrical properties. tubitak.gov.trmdpi.com For example, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, it was observed that substituents on the aryl ring significantly influenced the HOMO-LUMO gap and the NLO response (hyperpolarizability). mdpi.com Similarly, studies on 3,4-biaryl-2,5-dichlorothiophene derivatives have shown that specific substitution patterns can lead to significant first hyperpolarizability (βo) values, identifying them as promising NLO materials. mdpi.com

The research into thienyl-chalcone derivatives further demonstrates the potential for developing materials with tunable properties. These compounds have shown significant third-order NLO responses and optical limiting behavior, making them candidates for optical switching and power limiting applications. researchgate.net The tunability arises from the ability to alter the donor-acceptor character and the conjugation length of the molecule through synthetic modifications of the initial thiophene building block. mdpi.comresearchgate.net

Biological and Pharmacological Research Endeavors with Thiophene Scaffolds

Antimicrobial Activities and Mechanisms of Action

Thiophene (B33073) derivatives have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of bacteria and fungi, including drug-resistant strains. frontiersin.orgresearchgate.net

Newly synthesized thiophene derivatives have shown promising in vitro antibacterial activity. For instance, one study reported a thiophene derivative (compound 7) to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Another series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antimicrobial potential. Compound S1 from this series was identified as the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. d-nb.info Furthermore, compound S4 from the same series displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with a MIC of 0.91 µM/ml. d-nb.info

Research has also focused on drug-resistant bacteria. A study identified thiophene derivatives with activity against colistin-resistant Acinetobacter baumannii and E. coli. Thiophenes 4 and 8 in this study demonstrated bactericidal effects, increased membrane permeabilization, and reduced adherence of these bacteria to host cells. frontiersin.orgcsic.es Docking studies suggested a strong binding affinity of these compounds to outer membrane proteins like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.org

The mechanism of action for some thiophene-based antibacterials has been elucidated. A class of these compounds targets DNA gyrase through a unique allosteric inhibition mechanism, distinct from fluoroquinolones. pnas.org They bind to a protein pocket remote from the DNA, leading to the stabilization of DNA-cleavage complexes. researchgate.netpnas.org This different mechanism allows them to be effective against fluoroquinolone-resistant strains. pnas.org Other mechanisms include the inhibition of bacterial histidine kinases, which are crucial for bacterial signaling and survival. acs.org

Anticancer Potential and Target Interactions

The thiophene scaffold is a well-explored foundation for the development of potential anticancer agents. nih.gov Thiophene derivatives have been shown to bind to a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways involved in cancer progression. nih.gov

Substitutions on the thiophene structure give rise to new derivatives with varying cytotoxic activities against different cancer cell lines. researchgate.net For example, a series of thiophene derivatives synthesized through the Gewald reaction were evaluated for their anticancer efficacy against 60 human cancer cell lines. techscience.com Compound 8e from this series demonstrated significant growth inhibition at micromolar concentrations. techscience.com In another study, compound 480, a 2,3-fused thiophene derivative, showed promising cytotoxicity against HeLa (cervical cancer) and Hep G2 (liver cancer) cells with low IC50 values. acs.orgnih.govacs.org

The mechanisms underlying the anticancer effects of thiophene derivatives are multifaceted. Some compounds induce apoptosis (programmed cell death) by altering the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels within cancer cells. acs.orgnih.gov For instance, the SB-200 derivative was found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Additionally, many thiophene derivatives have been observed to cause cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cell proliferation. researchgate.net

Anti-inflammatory Properties

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some derivatives being commercial drugs like Tinoridine and Tiaprofenic acid. researchgate.netnih.gov These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.netnih.govscispace.com

Research has shown that the presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, on the thiophene scaffold is important for their anti-inflammatory activity and their ability to bind to and inhibit COX and LOX enzymes. researchgate.netnih.govscispace.com For example, in a carrageenan-induced paw edema model in rats, a thiophene derivative (compound 15), which has a morphine ring attached to the 2-amino position of the thiophene, exhibited superior anti-inflammatory activity compared to the standard drug indomethacin. nih.gov

Molecular docking studies have further illuminated the interaction of thiophene derivatives with inflammatory targets. A hybrid compound containing a benzothiophene (B83047) and rhodamine showed increased interaction energy against both COX-2 and 5-LOX, suggesting its potential as a dual inhibitor. nih.gov The anti-inflammatory activity of tetrasubstituted thiophene derivatives can be significantly modified by the nature of substituents on the anilino and benzoyl moieties. tandfonline.com

Antioxidant Activities

Thiophene derivatives have emerged as a significant area of interest for their antioxidant properties, primarily their ability to scavenge free radicals. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to tissue damage and contribute to various diseases. nih.gov

The antioxidant potential of thiophene compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. techscience.com In one study, compounds 8e and 8i from a series of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives displayed outstanding antioxidant activity, comparable to ascorbic acid. techscience.com Similarly, in another series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, compounds S4 and S6 exhibited excellent antioxidant activity. d-nb.info

The mechanism behind the antioxidant action is thought to involve the sulfur atom in the thiophene ring, which can act as a reducing agent. mdpi.com The antiradical capacity of thiophene and its aminocarbonitrile derivatives has been shown to be significantly higher than that of traditional antioxidants like Trolox and BHT. mdpi.com The antioxidant function of these compounds may also contribute to their anticancer effects by combating the increased oxidative stress present in cancerous conditions. techscience.com

Antiviral Activities

Thiophene derivatives have been identified as promising candidates in the search for new antiviral drugs. nih.gov Research has demonstrated their inhibitory activity against a range of viruses, including the Ebola virus and norovirus. nih.govjst.go.jp

A phenotypic screening identified a thiophene scaffold with antiviral activity against the Ebola virus in the micromolar range. nih.govacs.org Subsequent synthesis and testing of a series of related compounds confirmed their potential as viral entry inhibitors. nih.govacs.org Similarly, heterocyclic carboxamide derivatives containing a thiophene ring have been investigated for their anti-norovirus activity. jst.go.jp

In the context of influenza, novel thiophene derivatives have been synthesized and shown to be potent neuraminidase (NA) inhibitors. researchgate.net One such compound, 4b, exhibited more potent inhibitory activity against NA than the positive control, oseltamivir (B103847) carboxylate, and also showed excellent antiviral activity against an H5N1 influenza strain. researchgate.net Molecular docking studies indicated that the thiophene moiety plays a crucial role by binding effectively to the active site of the neuraminidase enzyme. researchgate.net

Thiophene as a Privileged Scaffold in Medicinal Chemistry

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making modifications to their structure. ingentaconnect.comnih.gov This versatility is a key reason for the widespread presence of thiophene derivatives in various classes of therapeutic agents. nih.govrsc.org The thiophene moiety has been ranked highly in the FDA approval of small drug molecules. nih.govresearchgate.net

Several factors contribute to the privileged status of thiophene. Its electron-rich nature and bioisosteric properties enhance its ability to interact with diverse biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which strengthens drug-receptor interactions. nih.gov Furthermore, in structure-activity relationship (SAR) studies, the thiophene ring is often used as a bioisosteric replacement for a monosubstituted phenyl ring, which can improve the physicochemical properties, metabolic stability, and binding affinity of the parent compound. nih.gov

The broad spectrum of biological activities associated with thiophene derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, underscores its importance in drug discovery and development. ingentaconnect.comnih.gov

Structure-Activity Relationship (SAR) Studies for Halogenated Thiophene Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For halogenated thiophene derivatives, these studies have provided valuable insights into how the type, number, and position of halogen substituents influence their therapeutic potential.

In the context of antiviral activity against norovirus, SAR studies of heterocyclic carboxamide derivatives revealed that a halogenated thiophene ring conjugated to an amide bond at the 2-position is essential for activity. jst.go.jp It was found that di-halogenated analogs were generally more potent than mono-halogenated ones, with 3,5-dichloro-thiophene derivatives showing particularly strong antiviral activity. jst.go.jp

For antimicrobial thiophene-linked 1,2,4-triazoles, the presence of an additional bromine atom on the thiophene ring did not significantly influence the potency or spectrum of antibacterial activity. mdpi.com However, the nature of the substituent at position 4 of the triazole ring had a greater impact. mdpi.com

In a series of potent and selective A2B adenosine (B11128) receptor antagonists, derivatives bearing a halogen atom at position 8 of the heterotricyclic core emerged as the most appealing. diva-portal.org The specific halogen atom and its position played a key role in determining the affinity and selectivity for the receptor.

The synthesis of various halo derivatives of thiophene, such as 2-chlorothiophene (B1346680), 2,5-dichlorothiophene (B70043), 2-bromothiophene, 2,5-dibromothiophene, and 2-iodothiophene, has been a subject of study, with their antimicrobial activities being screened against various microorganisms. asianpubs.org

Molecular Docking and Protein-Ligand Interaction Studies

While direct molecular docking and protein-ligand interaction studies specifically centered on 5-Bromo-2,3-dichlorothiophene are not extensively detailed in published research, the computational analysis of closely related bromo- and chloro-substituted thiophene scaffolds offers significant predictive insights into its potential biological activities and binding mechanisms. These studies underscore the utility of the halogenated thiophene core in designing molecules that can interact with specific protein targets.

Research into derivatives of bromo-chlorothiophene has provided valuable information on their potential as enzyme inhibitors. nih.govd-nb.info For instance, a notable study identified an arylsulfonamide, N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-5-chlorothiophene-2-sulfonamide, as a hit compound for the inhibition of Insulin-Regulated Aminopeptidase (B13392206) (IRAP) after screening a large library of low-molecular-weight compounds. nih.govd-nb.info IRAP is a zinc metallopeptidase involved in memory and cognitive processes, making it a target for therapeutic development.

To understand the binding of these inhibitors, researchers employed molecular modeling. Since a high-resolution crystal structure of IRAP was not available, a homology model was often built using the structure of the related aminopeptidase N (APN), which shares significant sequence identity in its catalytic site. nih.gov This computational approach allows for the simulation of how the thiophene-based inhibitor fits into the active site of the enzyme.

Structure-activity relationship (SAR) studies on analogues of the initial hit compound revealed critical features for inhibitory activity. nih.gov The sulfonamide functional group and the tetrazole ring were found to be crucial for IRAP inhibition. Modifications, such as the methylation of the tetrazole ring's nitrogen, resulted in an inactive compound, indicating the importance of the acidic NH group for interaction with the target protein. nih.gov Similarly, replacing the tetrazole with a less acidic amide group also led to inactivity. nih.gov These findings highlight the specific hydrogen bonding and electrostatic interactions facilitated by these groups within the enzyme's active site.

The substitution pattern on the thiophene ring also significantly influences inhibitory potency. The table below summarizes the inhibitory capacity (IC₅₀) of several synthesized analogues against IRAP, demonstrating the impact of different halogen and alkyl substitutions.

Table 1: Inhibitory Concentration (IC₅₀) of Bromo-Chlorothiophene Sulfonamide Analogues against IRAP This table is based on data from a study on arylsulfonamide inhibitors of IRAP and is for informational purposes only.

| Compound ID | Thiophene Ring Substitution | R-Group (on Phenylsulfonamide) | IC₅₀ (µM) |

|---|---|---|---|

| 3 | 4-Bromo, 5-Chloro | 3-(1H-tetrazol-5-yl) | 1.0 ± 0.3 |

| 7 | 4-Bromo, 5-Chloro | 3-(1-methyl-1H-tetrazol-5-yl) | > 100 |

| 8 | 4-Bromo, 5-Chloro | 3-(methylcarbamoyl) | > 100 |

| 9 | 4,5-Dichloro | 3-(1H-tetrazol-5-yl) | 0.9 ± 0.2 |

| 11 | 2,4-Dichloro | 3-(1H-tetrazol-5-yl) | 1.1 ± 0.3 |

| 14 | 3,4-Dimethyl | 3-(1H-tetrazol-5-yl) | 3.1 ± 1.8 |

This data illustrates that while a 4,5-dichloro substitution pattern (Compound 9 ) provides comparable potency to the 4-bromo-5-chloro pattern (Compound 3 ), other substitutions can alter the activity. nih.gov Such computational and SAR studies are vital for optimizing lead compounds. By understanding the key interactions—such as the role of the sulfonamide, the acidic proton on the tetrazole, and the hydrophobic and halogen bonding contributions from the substituted thiophene ring—researchers can rationally design more potent and selective inhibitors. nih.govnih.gov

These findings collectively suggest that this compound represents a valuable, albeit underexplored, scaffold. Its specific arrangement of halogen atoms could offer unique steric and electronic properties, influencing its ability to form halogen bonds and other non-covalent interactions within a protein's binding pocket, thereby paving the way for its potential use in the development of novel therapeutic agents. nih.gov

Environmental Aspects and Degradation Studies of Halogenated Thiophenes

Halogenated thiophenes, including the compound 5-Bromo-2,3-dichlorothiophene, are synthetic chemicals whose environmental fate and potential for degradation are of significant interest due to the persistence and potential toxicity associated with halogenated organic compounds. This section explores the various pathways and methods through which these compounds may be broken down in the environment.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes for Highly Functionalized 5-Bromo-2,3-dichlorothiophene Derivatives

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of this compound. Current research is focused on creating highly functionalized derivatives with tailored properties for specific applications.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method has been successfully employed to synthesize 3,4-biaryl-2,5-dichlorothiophene derivatives from 3,4-dibromo-2,5-dichlorothiophene (B1310887) and various arylboronic acids. mdpi.com This approach offers a versatile platform for introducing a wide range of aryl groups onto the thiophene (B33073) core, enabling the fine-tuning of electronic and steric properties. For instance, the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives has been achieved through the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with different arylboronic acids. researchgate.net

Furthermore, the use of TMPMgCl•LiCl has been reported for the fully functionalized synthesis of thiophenes. The reaction of 2,5-dichlorothiophene (B70043) with TMPMgCl•LiCl facilitates metalation at the 3-position, allowing for the introduction of various electrophiles. This can be followed by a second metalation at the 4-position, enabling further functionalization. These advanced synthetic strategies are crucial for creating a diverse library of this compound derivatives for screening in various applications.

| Reaction Type | Reactants | Products | Key Features |

| Suzuki-Miyaura Coupling | 3,4-dibromo-2,5-dichlorothiophene, Arylboronic acids | 3,4-biaryl-2,5-dichlorothiophene derivatives | One-pot synthesis, moderate to good yields, allows for a variety of aryl substitutions. mdpi.com |

| Suzuki-Miyaura Coupling | 2,5-dibromo-3-hexylthiophene, Arylboronic acids | 5-aryl-2-bromo-3-hexylthiophene derivatives | Effective for creating derivatives with specific substitutions. researchgate.net |

| Metalation | 2,5-dichlorothiophene, TMPMgCl•LiCl, Electrophiles | 3- and 4-substituted thiophenes | Allows for sequential and regioselective functionalization. |

Advanced Spectroscopic Techniques for Real-Time Analysis

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Advanced spectroscopic techniques are playing an increasingly important role in the analysis of thiophene synthesis and functionalization.

Real-time Fourier transform infrared (RT-FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving thiophene derivatives. rsc.org This technique allows for the direct observation of changes in vibrational modes, providing insights into the formation of intermediates and products. rsc.org For example, RT-FTIR has been used to monitor the rate of polymerization of resins containing thiophene-fused BODIPYs. rsc.org

Ultrafast transient absorption spectroscopy is another advanced technique that provides detailed information about the excited-state dynamics of thiophene derivatives. rsc.org By using femtosecond laser pulses, researchers can probe the lifetimes of excited states and identify transient species, which is critical for understanding photochemical and photophysical processes. rsc.orgnih.gov Time-resolved high-harmonic spectroscopy (TR-HHS) and Coulomb explosion imaging are also emerging as powerful methods for studying ultrafast chemical reaction dynamics with exceptional temporal resolution. induspublishers.com

Nuclear Magnetic Resonance (NMR) spectroscopy is also being adapted for real-time monitoring of biochemical reactions through flow-based systems, allowing for automated and high-resolution analysis of reaction kinetics and metabolite formation over extended periods. mdpi.com

Predictive Modeling and Machine Learning in Thiophene Chemistry

The integration of predictive modeling and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and design of new molecules with desired properties. In the context of thiophene chemistry, these computational tools are being used to predict various properties and to guide experimental efforts.

Machine learning models, particularly deep neural networks (DNNs), are being developed to predict the electronic and optoelectronic properties of oligothiophenes. arxiv.org These models can accurately forecast properties such as HOMO and LUMO energies, excited-state energies, and transition dipole moments, which are crucial for applications in organic electronics. arxiv.org For instance, the SchNet model has demonstrated high accuracy in predicting these properties for oligothiophenes of varying lengths. arxiv.org

Quantitative Structure-Property Relationship (QSPR) models, which leverage machine learning, are also being used to predict the performance of thiophene derivatives in specific applications, such as corrosion inhibition. researchgate.net These models establish quantitative relationships between the chemical structure of a compound and its properties, enabling the virtual screening of large libraries of molecules. researchgate.net However, a significant challenge for ML models is predicting the properties of entirely new chemical classes, a process that requires moving beyond interpolation to extrapolation. nih.gov

| Modeling Technique | Application | Predicted Properties | Key Benefits |

| Deep Neural Networks (DNNs) | Organic Electronics | HOMO/LUMO energies, excited-state energies, transition dipole moments. arxiv.org | High accuracy, rapid prediction. arxiv.org |

| Quantitative Structure-Property Relationship (QSPR) | Corrosion Inhibition | Corrosion inhibitor efficiency. researchgate.net | Virtual screening, identifies key structural features. researchgate.net |

| Machine Learning (general) | Materials Discovery | A wide range of physical and chemical properties. researchgate.netbme.hu | Accelerates the discovery of new materials. nih.govyoutube.com |

Multifunctional Materials Design Incorporating this compound

The unique electronic and structural characteristics of this compound make it an attractive building block for the design of multifunctional materials. By incorporating this thiophene derivative into larger molecular architectures, researchers can create materials with tailored optical, electronic, and biological properties.

Thiophene derivatives are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability to functionalize the thiophene ring allows for the tuning of the material's charge transport properties and energy levels. The synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives with extended conjugation has been explored for their potential as non-linear optical (NLO) materials. mdpi.com

In the realm of smart materials, thiophene-based polymers are being investigated for their use in sensors and bioelectronics. unibo.it For example, conductive thiophene-based fibers synthesized by living cells have shown promise as novel bioelectronic materials. unibo.it These materials can interact with biological systems, opening up possibilities for applications in diagnostics and therapeutics.

Targeted Drug Design based on Thiophene Scaffolds

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Its structural and electronic properties make it an ideal scaffold for the design of new drugs targeting various diseases.

Thiophene derivatives have shown promise as anticancer agents. nih.govmdpi.com For example, 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity against cancer cell lines. mdpi.com The thiophene carboxamide scaffold is another area of active research for the development of novel anticancer agents. mdpi.com Dual inhibitors of EGFR and HER2 based on a thiophene scaffold have been designed and synthesized, showing significant activity against lung cancer cell lines. mdpi.comnih.gov

The versatility of the thiophene scaffold allows for its incorporation into molecules designed to interact with a wide range of biological targets, including enzymes and receptors. ontosight.aieprajournals.comcognizancejournal.com The ability to modify the substitution pattern on the thiophene ring provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

Sustainable and Green Methodologies for Thiophene Production and Degradation

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing more environmentally friendly and sustainable processes. This includes the synthesis and degradation of thiophene-based compounds.

Researchers are exploring greener synthetic routes for thiophenes, such as the Gewald reaction, which can be performed using microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. derpharmachemica.comresearchgate.net The use of more benign solvents, and even solvent-free conditions, is also being investigated to minimize the environmental impact of thiophene synthesis. rsc.org For instance, Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully carried out in industrial wastewater, demonstrating a significant step towards greener chemical production. rsc.org

On the other end of the product lifecycle, the biodegradation of thiophene-based materials is a key area of research. Enzymes such as cutinases from Thermobifida cellulosilytica have been shown to effectively degrade thiophene-based polyesters, offering a potential route for the sustainable recycling of these materials. frontiersin.org The development of biodegradable thiophene-based surfactants is also being pursued to mitigate their environmental impact. mdpi.comresearchgate.net

常见问题

Basic: What synthetic strategies are recommended for preparing 5-Bromo-2,3-dichlorothiophene?

Answer:

Synthesis typically involves sequential halogenation of the thiophene ring. A plausible route includes:

Electrophilic Chlorination : Start with 2,3-dichlorothiophene, leveraging the directing effects of sulfur to position halogens.

Bromination : Introduce bromine at the 5-position via electrophilic substitution, using catalysts like FeBr₃ to enhance regioselectivity .

Purification : Use column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to isolate the product.

Note: Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-halogenation or side reactions.

Advanced: How can conflicting regioselectivity in multi-halogenated thiophenes be resolved during synthesis?

Answer:

Regioselectivity challenges arise due to competing electronic effects of existing substituents:

- Directing Groups : The sulfur atom in thiophene directs electrophiles to the α-positions (2 and 5), but adjacent chlorine atoms may alter this preference. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

- Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing undesired thermodynamic products .

- Catalytic Systems : Pd-mediated cross-coupling or Lewis acids (e.g., AlCl₃) can modulate halogenation pathways .

Basic: What analytical methods are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and assess substitution patterns.

- ¹³C NMR : Confirm halogen-induced deshielding effects (e.g., C-Br at ~115 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (m/z ≈ 236.8 for C₄HBrCl₂S).

- X-ray Crystallography : Resolve crystal structure and confirm halogen positions, though crystallization may require slow evaporation in nonpolar solvents .

Advanced: How does the electronic structure of this compound influence its utility in cross-coupling reactions?

Answer:

The electron-withdrawing Cl and Br substituents:

- Activate the Ring : Enhance electrophilicity, making Suzuki-Miyaura or Stille couplings feasible.

- Direct Coupling Partners : Boronic acids (e.g., aryl or vinyl) preferentially react at the less hindered 4-position.

- Stability Considerations : The electron-deficient ring may require milder conditions (e.g., Pd(OAc)₂, low-temperature protocols) to prevent decomposition .

Basic: What are critical stability considerations for storing this compound?

Answer:

- Temperature : Store at 0–4°C to minimize thermal degradation, as seen in similar bromo-chloro heterocycles .

- Light Sensitivity : Protect from UV exposure using amber glass vials.

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the thiophene ring.

Advanced: How can computational methods guide the design of derivatives based on this compound?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack) and optimize substituent positioning .

- Molecular Orbital Analysis : Evaluate HOMO/LUMO gaps to assess reactivity in Diels-Alder or cycloaddition reactions.

- Solvent Modeling : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。